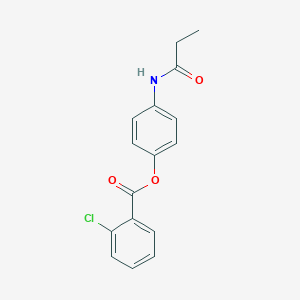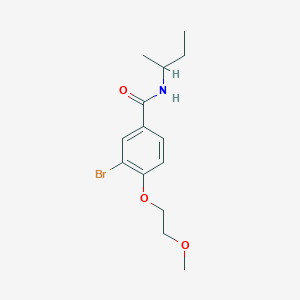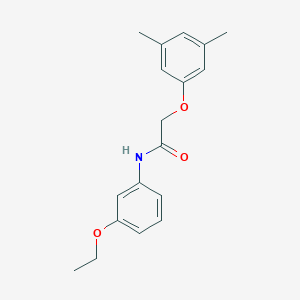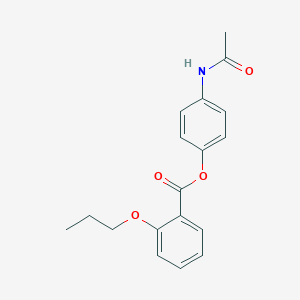![molecular formula C14H13N3O2 B268702 N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as NIC, is a small molecule inhibitor that has shown potential in various scientific research applications. NIC is a derivative of isonicotinamide and has been synthesized using different methods.
Mécanisme D'action
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cellular signaling. By inhibiting NAMPT activity, this compound reduces the intracellular levels of NAD+, leading to cellular stress and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to reduce inflammation, oxidative stress, and insulin resistance. This compound has also been shown to improve glucose uptake and mitochondrial function in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAD+ in cellular processes. However, this compound has limitations in terms of its specificity and selectivity. This compound has been shown to inhibit other enzymes involved in NAD+ biosynthesis, including nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Therefore, caution should be exercised when interpreting the results of experiments using this compound.
Orientations Futures
For N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide research include the development of more specific and selective NAMPT inhibitors, the identification of biomarkers for predicting this compound response, and the evaluation of this compound in combination with other cancer therapies. Additionally, the role of NAD+ in aging and age-related diseases, such as Alzheimer's disease, is an area of active research, and this compound may have potential in this field.
Méthodes De Synthèse
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide can be synthesized using various methods, including the reaction of isonicotinamide with 3-(methylamino)benzoyl chloride in the presence of a base. Another method involves the reaction of isonicotinamide with 3-(methylamino)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a carbonylating agent to form this compound.
Applications De Recherche Scientifique
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-13(18)11-3-2-4-12(9-11)17-14(19)10-5-7-16-8-6-10/h2-9H,1H3,(H,15,18)(H,17,19) |
Clé InChI |
PNMZNUQZIFWAMY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)



![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)